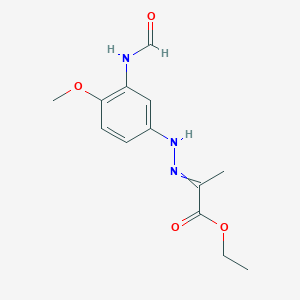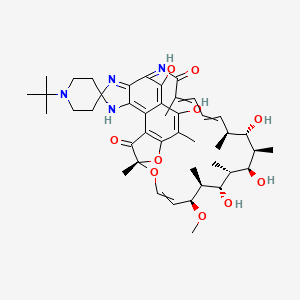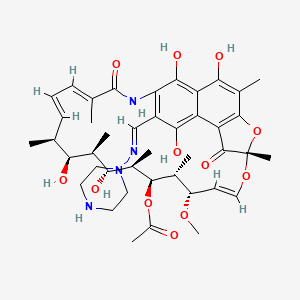
デメチルリファンピシン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demethylrifampicin (DMR) is a semi-synthetic derivative of the naturally occurring antibiotic rifampicin. It is a type of antibiotic that has been studied for its potential use in treating a variety of bacterial infections. DMR has a unique mechanism of action that is distinct from other antibiotics, and it has been found to have a number of advantages over traditional antibiotics in terms of effectiveness, safety, and ease of use.
科学的研究の応用
抗腫瘍活性
デメチルリファンピシンは、正常および悪性ヒト細胞の生存率に対する効果について研究されています。 培養ヒト腫瘍細胞、特に肉腫細胞とメラノーマ細胞に対しては、5〜20 µg/mlの濃度で暴露した場合に差が生じる効果を示しました {svg_1}。これは、特にこれらのタイプの腫瘍に対するがん治療における潜在的な応用を示唆しています。
抗菌増強
研究により、デメチルリファンピシンを含む多成分複合体が、リファンピシンの水溶性と溶解速度、ならびにその抗菌作用と抗リーシュマニア作用を改善できることが示されています {svg_2}。このアプリケーションは、抗菌活性を高めた医薬製剤を開発するために重要です。
医薬品安定性
医薬品の安定性は、医薬品開発の重要な側面です。 研究によると、デメチルリファンピシンを含む複合体は、適切な安定性を示し、これは医薬品の長期間保存と有効性にとって有益です {svg_3}.
バイオフィルム阻害
デメチルリファンピシンは、抗バイオフィルム活性に関連付けられています。バイオフィルムは、持続的な感染症を引き起こす可能性があるため、医療機器やインプラントにおける主要な懸念事項です。 この化合物のバイオフィルム形成を阻害する能力は、感染症を予防するために医療機器のコーティングに適用できます {svg_4}.
抗リーシュマニア活性
リーシュマニア症は、原生動物寄生虫によって引き起こされる病気です。 デメチルリファンピシンは、リファンピシンの抗リーシュマニア活性を高める上で有望な結果を示しており、この病気のより効果的な治療法につながる可能性があります {svg_5}.
薬物代謝研究
リファンピシンの代謝物として、デメチルリファンピシンは、体内の薬物の代謝経路と相互作用を理解するための研究に使用されます。 この知識は、薬物の挙動を予測し、治療戦略を最適化するために不可欠です {svg_6}.
作用機序
Target of Action
Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like Demethylrifampicin.
Mode of Action
Demethylrifampicin works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .
Action Environment
The efficacy and stability of Demethylrifampicin can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern
特性
IUPAC Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKVFHDDYXJFFL-MOSFFKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
808.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13292-45-0 |
Source


|
| Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?
A1: Demethylrifampicin, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.
Q2: How does the activity of Demethylrifampicin compare to Rifampicin in inhibiting viral enzymes?
A2: Research suggests that Demethylrifampicin is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.
Q3: Does Demethylrifampicin exhibit selective toxicity towards cancer cells?
A3: Studies indicate that Demethylrifampicin, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].
Q4: What are the key structural features of Demethylrifampicin that are important for its activity?
A4: Although the exact structural requirements for Demethylrifampicin's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.
Q5: What are the limitations of Demethylrifampicin's pharmacokinetic profile?
A6: Demethylrifampicin exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.
Q6: Are there any known cases of resistance development against Demethylrifampicin?
A7: While the provided research doesn't directly address Demethylrifampicin resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including Demethylrifampicin, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

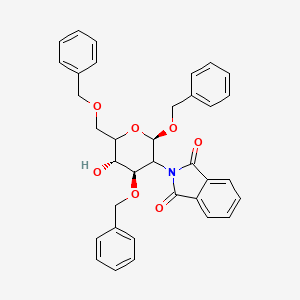
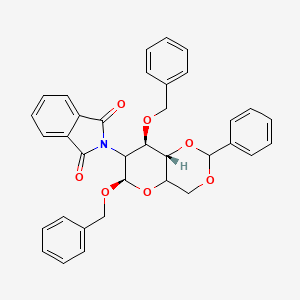
![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)
![[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B1140533.png)
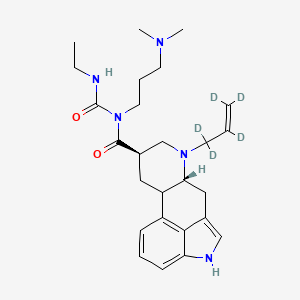
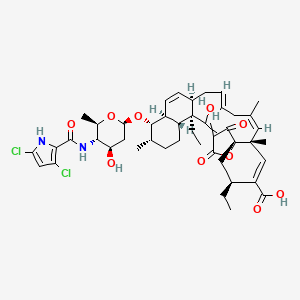
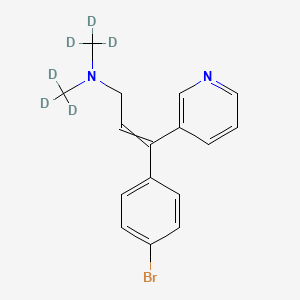
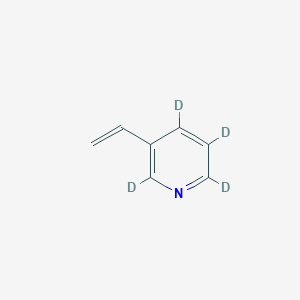

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)
